

# Physical and chemical properties of 5-(p-Tolyl)pyridin-2-amine

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## Compound of Interest

Compound Name: 5-(p-Tolyl)pyridin-2-amine

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## An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-(p-Tolyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(p-Tolyl)pyridin-2-amine**, a key intermediate in pharmaceutical development. The document details its chemical identity, available physicochemical data, spectral information, and a proposed synthetic route via Suzuki-Miyaura coupling. Additionally, it touches upon its potential biological significance as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

## Chemical Identity and Structure

**5-(p-Tolyl)pyridin-2-amine**, also known as 5-(4-methylphenyl)pyridin-2-amine, is a biaryl amine containing a pyridine ring linked to a toluene moiety. Its structure is foundational for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	503536-74-1[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> [1]
Molecular Weight	184.24 g/mol [1]
IUPAC Name	5-(4-methylphenyl)pyridin-2-amine
SMILES	<chem>Nc1ccc(cc1)c2ccc(C)cc2</chem>
InChI	InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14/h2-8H,14H2,1H3

## Physicochemical Properties

Experimental data for the physicochemical properties of **5-(p-Tolyl)pyridin-2-amine** are not extensively reported in publicly available literature. The following table summarizes the available data, which primarily consists of predicted values for structurally similar compounds.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Predicted: ~324.5 ± 37.0 °C (for 5-fluoro-3-(p-tolyl)pyridin-2-amine)	[2]
pKa	Data not available	
Solubility	Soluble in organic solvents like ethanol and DMSO (inferred from similar compounds)[3]	
Appearance	Likely a solid at room temperature	

## Spectral Data

Detailed experimental spectra for **5-(p-Tolyl)pyridin-2-amine** are not readily available.

However, based on the analysis of similar structures, the expected spectral characteristics are outlined below.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the amine protons.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity
Amine (-NH <sub>2</sub> )	Broad singlet	2H
Pyridine ring	6.5 - 8.5	Multiplets
Tolyl ring	~7.2	Multiplets
Methyl (-CH <sub>3</sub> )	~2.4	Singlet

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and tolyl rings.

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Atoms	Chemical Shift (ppm)
Pyridine ring (C-N)	~158
Pyridine ring	105 - 150
Tolyl ring	125 - 140
Methyl (-CH <sub>3</sub> )	~21

## Synthesis and Purification

The most common and efficient method for the synthesis of **5-(p-Tolyl)pyridin-2-amine** is the Suzuki-Miyaura cross-coupling reaction.

### Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of **5-(p-Tolyl)pyridin-2-amine** from 5-bromopyridin-2-amine and p-tolylboronic acid.

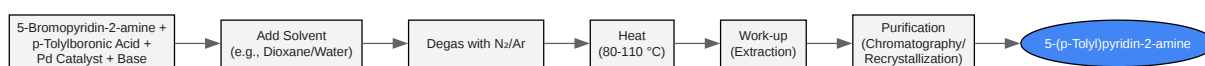
Materials:

- 5-Bromopyridin-2-amine
- p-Tolylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 5-bromopyridin-2-amine (1 equivalent), p-tolylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
- **Solvent Addition:** Add the chosen solvent system to the flask.
- **Degassing:** Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
- **Reaction:** Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

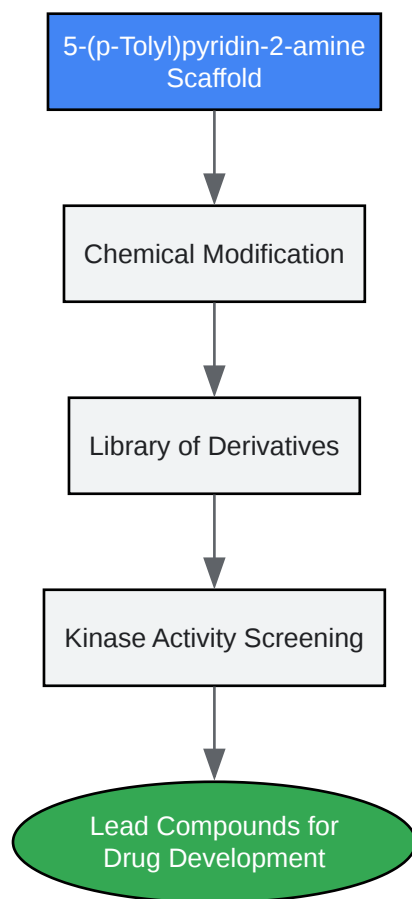


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*General workflow for Suzuki-Miyaura coupling.*

## Biological Significance and Applications

**5-(p-Tolyl)pyridin-2-amine** serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors.[1] The pyridine and amine moieties provide key interaction points for binding to the active sites of kinases, while the tolyl group can be modified to enhance potency and selectivity. Derivatives of similar aminopyridine scaffolds have shown inhibitory activity against a range of kinases, including those involved in cell cycle regulation and cancer progression.[3]



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*Drug discovery logic starting from the core scaffold.*

## Safety and Handling

Detailed toxicology data for **5-(p-Tolyl)pyridin-2-amine** is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

## Conclusion

**5-(p-Tolyl)pyridin-2-amine** is a valuable chemical intermediate with significant potential in medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are still needed, this guide provides a foundational understanding based on available information and predictions for similar compounds. The outlined synthetic protocol

offers a reliable starting point for its preparation, enabling further research into its biological activities and the development of novel therapeutics.

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## References

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